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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)butanoic acid

CAS No.: 29645-00-9

Cat. No.: B1616835 Get Quote

An In-depth Technical Guide to 2-(4-
Chlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identifiers: This technical guide focuses on 2-(4-Chlorophenyl)butanoic
acid corresponding to CAS Number 29645-00-9. Initial inquiries regarding CAS 2012-03-5 did

not yield data for a publicly documented chemical substance, suggesting a potential

transcription error. The following information has been compiled and verified for the validated

CAS number 29645-00-9.

Introduction and Scientific Context
2-(4-Chlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structure,

featuring a chiral center at the alpha-carbon and a para-substituted chlorophenyl group, makes

it a molecule of interest in medicinal chemistry and organic synthesis. The presence of the

chlorine atom significantly alters the electronic properties of the phenyl ring, influencing the

molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive

overview of its known physical and chemical properties, a detailed experimental protocol for its

synthesis, predicted spectral data for analytical characterization, and essential safety and

handling information. The insights herein are intended to empower researchers in leveraging

this compound as a building block for novel chemical entities.
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Chemical Identity and Physical Properties
A precise understanding of the physicochemical properties of a compound is the foundation of

its application in research and development. While experimental data for this specific molecule

is limited, a combination of verified data and predictive modeling provides a robust profile.

Structure and Identifiers
The molecular structure consists of a butane chain with a carboxylic acid group at one

terminus. The phenyl group, substituted with a chlorine atom at the para (4) position, is

attached to the second carbon (alpha-position) of the butanoic acid backbone.

Caption: Molecular Structure of 2-(4-Chlorophenyl)butanoic acid.

Physicochemical Data Summary
The following table summarizes the key identifiers and properties of 2-(4-
Chlorophenyl)butanoic acid. Predicted values are derived from standard computational

models and are provided for guidance in experimental design.

Property Value Source

IUPAC Name
2-(4-chlorophenyl)butanoic

acid
-

CAS Number 29645-00-9 [1]

Molecular Formula C₁₀H₁₁ClO₂ -

Molecular Weight 198.65 g/mol -

Melting Point 83-85 °C ChemicalBook[2]

Boiling Point 311.3 ± 17.0 °C Predicted

Density 1.23 ± 0.1 g/cm³ Predicted

pKa ~4.5 Predicted

LogP 3.1 ± 0.4 Predicted
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Synthesis Protocol: From Nitrile to Carboxylic Acid
The synthesis of 2-arylbutanoic acids can be efficiently achieved through the α-alkylation of a

corresponding arylacetonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.

This two-step approach offers high yields and utilizes readily available starting materials.

Step 1: α-Alkylation Step 2: Hydrolysis

(4-Chlorophenyl)acetonitrile Deprotonation with NaH Carbanion Intermediate Alkylation with Iodoethane 2-(4-Chlorophenyl)butanenitrile 2-(4-Chlorophenyl)butanenitrile Acid or Base Catalysis
(e.g., H2SO4 or NaOH) Hydrolysis Reaction 2-(4-Chlorophenyl)butanoic Acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for 2-(4-Chlorophenyl)butanoic acid.

Rationale Behind Experimental Choices
Starting Material: (4-Chlorophenyl)acetonitrile is an ideal precursor. The hydrogens on the

carbon adjacent to both the phenyl ring and the nitrile group are acidic (pKa ~22 in DMSO),

making deprotonation feasible with a strong, non-nucleophilic base.

Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic

base that irreversibly deprotonates the α-carbon, driving the reaction forward. The only

byproduct is hydrogen gas, which is easily removed from the reaction mixture.

Alkylation Agent: Iodoethane is an effective ethylating agent. The iodide is an excellent

leaving group, facilitating the Sₙ2 reaction with the generated carbanion.

Hydrolysis: Acid-catalyzed hydrolysis (e.g., with aqueous sulfuric acid) is a robust method for

converting the nitrile to a carboxylic acid. The reaction proceeds through a carboximidic acid

intermediate to the final product.

Detailed Step-by-Step Methodology
Step 1: Synthesis of 2-(4-Chlorophenyl)butanenitrile
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Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral

oil, 2.4 g, 60 mmol) and wash with dry hexane (3 x 10 mL) to remove the oil.

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

Substrate Addition: Slowly add a solution of (4-chlorophenyl)acetonitrile (7.58 g, 50 mmol) in

20 mL of anhydrous DMF to the stirred suspension at 0 °C (ice bath).[3][4]

Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The evolution of

hydrogen gas should be observed.

Alkylation: Cool the mixture back to 0 °C and add iodoethane (9.36 g, 60 mmol) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

Work-up: Carefully quench the reaction by slowly adding 100 mL of water. Transfer the

mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude

nitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis to 2-(4-Chlorophenyl)butanoic Acid

Reaction Setup: To the crude 2-(4-chlorophenyl)butanenitrile (~50 mmol) in a 250 mL round-

bottom flask, add 100 mL of 50% (v/v) aqueous sulfuric acid.

Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 6-

8 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

Isolation: Cool the reaction mixture to room temperature and pour it over 200 g of ice. The

product will precipitate as a solid.

Purification: Collect the solid by vacuum filtration and wash with cold water until the

washings are neutral.
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Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g.,

ethanol/water or toluene) to yield pure 2-(4-chlorophenyl)butanoic acid as a crystalline

solid.

Analytical and Spectral Data (Predicted)
As experimental spectra are not widely available, the following data are predicted based on

established principles of spectroscopy and analysis of structurally similar compounds. These

serve as a guide for characterization.

¹H NMR Spectroscopy
Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11.0 - 12.0 broad singlet 1H -COOH

The acidic proton

of the carboxylic

acid is typically a

broad singlet far

downfield.

~7.30 doublet 2H Ar-H (ortho to Cl)

Aromatic protons

ortho to the

electron-

withdrawing

chlorine atom.

~7.25 doublet 2H Ar-H (meta to Cl)

Aromatic protons

meta to the

chlorine atom.

~3.60 triplet 1H -CH(Ar)-

The methine

proton is

deshielded by

both the aromatic

ring and the

carbonyl group.

~2.10 - 1.90 multiplet 2H -CH₂-

The methylene

protons of the

ethyl group.

~0.95 triplet 3H -CH₃

The terminal

methyl group

protons.

¹³C NMR Spectroscopy
Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment Rationale

~179 C=O
Carboxylic acid carbonyl

carbon.

~139 Ar-C (ipso to alkyl)

Quaternary aromatic carbon

attached to the butanoic acid

chain.

~133 Ar-C-Cl
Quaternary aromatic carbon

attached to chlorine.

~129 Ar-CH Aromatic methine carbons.

~128 Ar-CH Aromatic methine carbons.

~52 CH(Ar)
Alpha-carbon, deshielded by

the aromatic ring and carbonyl.

~26 -CH₂-
Methylene carbon of the ethyl

group.

~12 -CH₃
Methyl carbon of the ethyl

group.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (from carboxylic

acid, hydrogen-bonded)

3050 - 3010 Medium C-H stretch (aromatic)

2980 - 2850 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (from carboxylic

acid dimer)

~1600, ~1490 Medium-Weak C=C stretch (aromatic ring)

~1410 Medium O-H bend (in-plane)

~1100 - 1085 Strong C-Cl stretch

~920 Broad O-H bend (out-of-plane dimer)

~830 Strong
C-H bend (para-disubstituted

ring, out-of-plane)

Mass Spectrometry (Electron Ionization)
The fragmentation pattern is predicted to show characteristic losses associated with carboxylic

acids and alkylbenzenes.

m/z Predicted Identity Rationale

198/200 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for one chlorine atom.

153/155 [M - COOH]⁺
Loss of the carboxylic acid

group (45 Da).

125/127 [C₇H₆Cl]⁺
Benzylic cleavage, forming the

chlorotropylium ion.

111 [C₇H₄Cl]⁺
Further fragmentation of the

chlorotropylium ion.
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Safety, Handling, and Storage
As a chlorinated aromatic carboxylic acid, this compound should be handled with appropriate

care. The following guidelines are based on data from structurally related chemicals.[5][6][7][8]

[9]

Hazard Identification
Acute Toxicity: Harmful if swallowed.

Skin Corrosion/Irritation: Causes skin irritation.

Eye Damage/Irritation: Causes serious eye irritation.

Respiratory: May cause respiratory irritation.

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.

Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents and strong bases.

Conclusion
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2-(4-Chlorophenyl)butanoic acid (CAS 29645-00-9) is a valuable synthetic intermediate.

While comprehensive experimental data remains sparse, this guide provides a robust

framework for its synthesis, characterization, and safe handling based on established chemical

principles and data from analogous compounds. The provided protocols and predicted data

offer a solid starting point for researchers aiming to incorporate this versatile building block into

their synthetic and drug discovery programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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